molecular formula C23H18ClNO3S2 B2897442 (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine CAS No. 904454-17-7

(2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine

Cat. No.: B2897442
CAS No.: 904454-17-7
M. Wt: 455.97
InChI Key: BZAIIMPRBHCDOA-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-2-imine core, which is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of chloro, methylbenzenesulfonyl, and methylsulfanyl groups further enhances its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the various substituents through a series of reactions:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its various functional groups allow for the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for biological activity.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • Methylsulfanyl-benzene

Uniqueness

Compared to similar compounds, (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine is unique due to its chromene core and the specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)chromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S2/c1-15-6-9-20(10-7-15)30(26,27)22-13-16-12-17(24)8-11-21(16)28-23(22)25-18-4-3-5-19(14-18)29-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIIMPRBHCDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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